Theanine ethyl ester
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl (2S)-2-amino-5-(ethylamino)-5-oxopentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-3-11-8(12)6-5-7(10)9(13)14-4-2/h7H,3-6,10H2,1-2H3,(H,11,12)/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYYILPKRJDOTRS-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CCC(C(=O)OCC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)CC[C@@H](C(=O)OCC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Analytical Techniques for Theanine Ethyl Ester Characterization
Chromatographic Separation Methods
Chromatography is the cornerstone for the separation and analysis of theanine ethyl ester from synthesis reaction mixtures, impurities, and complex matrices. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) offer powerful solutions, each with specific applications.
High-Performance Liquid Chromatography (HPLC) Applications
HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like amino acids and their esters. Various HPLC modes can be adapted for the characterization of this compound.
Reversed-Phase HPLC with UV/DAD Detection
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a primary tool for assessing the purity and quantifying this compound. However, like its parent amino acid, this compound lacks a significant chromophore, which makes detection using a UV or Diode-Array Detector (DAD) challenging at standard wavelengths (e.g., 254 or 280 nm).
To overcome this limitation, two main strategies are employed:
Low Wavelength UV Detection: Analysis can be performed at low wavelengths, typically between 205-210 nm. This approach, while straightforward, can suffer from interference from other compounds and mobile phase components that also absorb in this region.
Pre-column Derivatization: A more specific and sensitive approach involves reacting this compound with a derivatizing agent that attaches a chromophoric or fluorophoric tag to the molecule. Common derivatizing reagents for amino acids that would be applicable include o-phthalaldehyde (B127526) (OPA), 9-fluorenylmethyl chloroformate (FMOC), and 4-Dimethylaminoazobenzene-4′-sulfonyl chloride (DABS-Cl). jascoinc.commdpi.com The resulting derivative can be easily detected with high sensitivity and specificity by UV/DAD or fluorescence detectors. For instance, a method using DABS-Cl as a derivatization reagent allows for detection at 463 nm, moving the analysis into a much cleaner region of the spectrum. mdpi.com
A typical RP-HPLC separation would utilize a C18 column with a gradient elution system composed of an aqueous buffer (e.g., sodium phosphate (B84403) or sodium acetate) and an organic modifier like acetonitrile (B52724) or methanol. cmb.ac.lk
Chiral HPLC for Enantiomeric Purity Assessment
Since this compound possesses a chiral center, determining its enantiomeric purity is critical, especially in pharmaceutical contexts. Chiral HPLC is the most effective technique for separating and quantifying the D- and L-enantiomers. Research on analogous α-amino acid ethyl esters demonstrates the efficacy of this approach. yakhak.org
A highly successful method involves the derivatization of the amino acid ester with a reagent like 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl), followed by separation on a polysaccharide-based chiral stationary phase (CSP). researchgate.net Columns such as Chiralpak IA, which is based on amylose (B160209) tris(3,5-dimethylphenylcarbamate), have shown excellent performance in resolving the enantiomers of NBD-derivatized amino acid ethyl esters. yakhak.org The separation is typically performed in normal-phase mode, using a mobile phase consisting of a hexane (B92381) and alcohol mixture, such as 2-propanol. yakhak.orgresearchgate.net
Table 1: Representative Chiral HPLC Method for α-Amino Acid Ethyl Ester Enantiomers Based on data for Leucine Ethyl Ester as a model compound. researchgate.net
| Parameter | Condition |
|---|---|
| Analyte | NBD-derivatized Leucine Ethyl Ester |
| Column | Chiralpak IA (5 µm) |
| Mobile Phase | 20% 2-Propanol in Hexane (v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 310 nm and Fluorescence (Ex: 470 nm, Em: 530 nm) |
| Result | Baseline separation of D and L enantiomers |
Alternative methods for other amino acid esters have utilized different CSPs, such as Chiralcel OD-H, or crown ether-based columns like Crownpak CR (+), the latter of which can sometimes achieve separation without prior derivatization. koreascience.krtandfonline.com
Column Switching Techniques for Complex Matrix Analysis
When analyzing this compound in complex samples such as food products or biological fluids, matrix components can interfere with the analysis and damage the analytical column. Column switching is an advanced HPLC technique used for automated sample clean-up.
The principle involves a dual-column system. The sample is first injected onto a "trapping" or "pre-column," which is designed to retain the analyte of interest while allowing interfering matrix components to be washed to waste. After this clean-up step, the valve configuration is switched, and a different mobile phase is used to elute the purified analyte from the pre-column onto the main "analytical" column for separation and quantification. While specific applications for this compound are not documented, this technique is broadly applicable for the analysis of trace compounds in challenging matrices and represents a powerful tool for robust and high-throughput analysis.
Gas Chromatography-Flame Ionization Detection (GC-FID)
Gas chromatography is a high-resolution separation technique, but its application to amino acids and their esters requires a crucial derivatization step to increase their volatility and thermal stability. A fast and reliable GC method with a flame ionization detector (GC-FID) can be developed for the quantification of this compound following its conversion to a suitable volatile derivative. nih.gov
The derivatization process typically involves silylation. A common and effective reagent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which reacts with the active hydrogens on the amino and carboxyl groups. tea-science.com The resulting silylated derivative is sufficiently volatile for GC analysis. The separation is performed on a capillary column, such as an HP-5MS, with helium as the carrier gas. academicjournals.org GC-FID provides a robust and sensitive signal proportional to the mass of carbon, making it an excellent choice for quantification. nih.gov
Table 2: Typical GC-FID Method Parameters for Derivatized Amino Acid Analysis Based on a validated method for L-Theanine. nih.gov
| Parameter | Condition |
|---|---|
| Derivatization Reagent | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) |
| Column | Capillary Column (e.g., HP-5MS, 30 m x 0.25 mm) |
| Carrier Gas | Helium |
| Injector Temperature | 250 °C |
| Oven Program | Temperature gradient (e.g., start at 50°C, ramp to 250°C) |
| Detector | Flame Ionization Detector (FID) |
| Result | Quantification with high precision and accuracy |
This method, validated for L-theanine, demonstrates high recovery (>93%) and good precision, making it readily adaptable for its ethyl ester derivative. nih.gov
Mass Spectrometry (MS) for Identification and Quantification
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for the definitive identification and sensitive quantification of this compound. MS provides molecular weight and structural information that is highly specific.
For analysis, electrospray ionization (ESI) in positive ion mode is typically used for amino acids and their derivatives, as the amino group is readily protonated. nist.gov In an LC-MS experiment, this compound would be expected to form a protonated molecule, [M+H]⁺. This ion can be monitored for quantification using selected ion monitoring (SIM) for high sensitivity, or its fragmentation can be studied using tandem mass spectrometry (MS/MS) for unambiguous structural confirmation. nist.govnih.gov
In MS/MS analysis, the [M+H]⁺ precursor ion is isolated and fragmented to produce characteristic product ions. This transition (precursor → product) can be used in Multiple Reaction Monitoring (MRM) mode, which offers exceptional selectivity and sensitivity for quantification in complex matrices. dergipark.org.tr
Table 3: Predicted Mass Spectrometric Ions for this compound
| Compound | Formula | Molecular Weight (Da) | Predicted Ion | m/z (monoisotopic) |
|---|---|---|---|---|
| This compound | C₉H₁₈N₂O₃ | 202.25 | [M+H]⁺ | 203.1339 |
| [M+Na]⁺ | 225.1159 |
Spectroscopic Characterization
Spectroscopic methods are indispensable for the structural elucidation of molecules. Techniques like Raman, NMR, and EPR spectroscopy provide detailed information about the molecular vibrations, atomic connectivity, and electronic environment within this compound.
Raman spectroscopy is a non-destructive vibrational spectroscopy technique that provides a detailed chemical fingerprint of a molecule. Studies on the parent compound, L-theanine, have identified its characteristic Raman bands. dicle.edu.trcdnsciencepub.com The spectrum of this compound would exhibit these foundational vibrations along with new signals specific to the ethyl ester group.
The Raman spectrum of L-theanine shows strong, characteristic bands at approximately 321, 900, 938, 1153, 1312, 1358, 1454, and 1647 cm⁻¹. dicle.edu.trcdnsciencepub.com For this compound, additional and shifted bands would be expected. Notably, the C=O stretching vibration of the ester group typically appears in the range of 1735-1750 cm⁻¹, distinct from the amide C=O stretch. researchgate.net Other characteristic bands for the ethyl ester would include C-O-C stretching and bending vibrations. embrapa.brresearchgate.net
Table 2: Predicted Characteristic Raman Bands for this compound based on L-Theanine and Ethyl Ester Data
| Wavenumber (cm⁻¹) | Assignment | Source of Vibration |
|---|---|---|
| ~3000-2800 | C-H Stretch | Aliphatic (ethyl and backbone) |
| ~1740 | C=O Stretch | Ester carbonyl |
| ~1650 | C=O Stretch (Amide I) | Amide carbonyl |
| ~1450 | C-H Bend | CH₂ and CH₃ groups |
| ~1360-1310 | CH₂ Wag | Backbone |
| ~1150 | C-N Stretch | Backbone |
| ~940-900 | C-C Stretch | Backbone |
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. Both ¹H and ¹³C NMR would be used to confirm the structure of this compound by providing information on the chemical environment, connectivity, and number of different types of carbon and hydrogen atoms.
¹H NMR analysis of the parent compound L-theanine has been used to identify its key components. rsc.org For this compound, the ¹H NMR spectrum would show distinct signals for both ethyl groups. The ethyl group of the ester would typically show a quartet around 4.1-4.2 ppm (for the -OCH₂-) and a triplet around 1.2-1.3 ppm (for the -CH₃). Similarly, the N-ethyl group of the amide would present a quartet around 3.2 ppm and a triplet around 1.1 ppm. The protons on the glutamic acid backbone (α, β, and γ protons) would appear as multiplets in the region of 2.0-4.0 ppm. rsc.orghmdb.ca
¹³C NMR spectroscopy would complement the proton data by showing distinct signals for each of the nine carbon atoms in the molecule, including the characteristic carbonyl carbons of the ester (~170-175 ppm) and the amide (~172-176 ppm). magritek.com
Table 3: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Group | Predicted Chemical Shift (δ, ppm) | Splitting Pattern |
|---|---|---|
| Ester -O-CH₂-CH₃ | ~4.1 | Quartet (q) |
| Ester -O-CH₂-CH₃ | ~1.2 | Triplet (t) |
| Amide -NH-CH₂-CH₃ | ~3.2 | Quartet (q) |
| Amide -NH-CH₂-CH₃ | ~1.1 | Triplet (t) |
| Backbone α-CH | ~3.8 | Triplet (t) |
| Backbone β-CH₂ | ~2.1 | Multiplet (m) |
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specific to the detection of species with unpaired electrons, such as free radicals. While this compound itself is not paramagnetic, EPR studies can be conducted on the compound after it has been exposed to ionizing radiation, like gamma rays, which can generate stable free radicals. sigmaaldrich.comdicle.edu.tr
Research on gamma-irradiated L-theanine and similar compounds like DL-alanine ethyl ester hydrochloride has demonstrated the utility of EPR in identifying the resulting radical species. sigmaaldrich.comdicle.edu.trnih.gov For gamma-irradiated L-alanine ethyl ester hydrochloride, the observed paramagnetic species was attributed to the CH₃ĊHCOOC₂H₅ radical. dicle.edu.trresearchgate.netnih.gov Similarly, irradiating this compound would likely lead to the formation of specific radicals through the loss of a hydrogen atom or other fragmentation.
The EPR spectrum provides two key parameters: the g-value and the hyperfine coupling constants. The g-value is characteristic of the radical's electronic environment, while the hyperfine constants describe the interaction of the unpaired electron with nearby magnetic nuclei (like ¹H and ¹⁴N). researchgate.netresearchgate.net Analysis of these parameters allows for the precise identification of the radical's structure. For instance, studies on irradiated alanine (B10760859) ethyl ester determined its g-value and the hyperfine constants for the protons interacting with the unpaired electron. researchgate.net A similar analysis would be applied to characterize radicals formed from this compound.
Table 4: EPR Parameters for a Radical Observed in a Similar Gamma-Irradiated Compound
| Compound Studied | Radical Species Identified | g-value | Hyperfine Constants (mT) |
|---|
Mechanistic Investigations in Preclinical Models
Neuropharmacological Mechanisms in Animal Models
Preclinical research in animal models indicates that theanine influences several key neurotransmitter systems associated with mood, relaxation, and cognitive function. capes.gov.brwikipedia.org Neurochemical studies in animals have shown that administration of theanine can lead to increased concentrations of serotonin (B10506), dopamine (B1211576), and gamma-aminobutyric acid (GABA) in the brain. capes.gov.brmedchemexpress.comresearchgate.net The effects appear to be selective, with one study noting that while dopamine levels were affected, adrenaline levels were not. medchemexpress.com
An increase in brain GABA concentrations was reported in mice following theanine administration. wikipedia.orgmedchemexpress.com Similarly, studies observed elevated levels of serotonin and its metabolite 5-hydroxyindoleacetic acid (5-HIAA) in the brains of rats. medchemexpress.com Theanine administration has been shown to significantly increase serotonin levels in the striatum, a key area of the brain. wikipedia.org These alterations in neurotransmitter levels are considered central to the compound's neuroactive profile observed in animal studies. medchemexpress.com
Table 1: Summary of Theanine's Effect on Neurotransmitter Levels in Animal Models
| Neurotransmitter | Observed Effect | Brain Region/Model | Citation(s) |
| Dopamine | Increase | Brain | capes.gov.brwikipedia.orgmedchemexpress.com |
| Serotonin | Increase | Brain, Striatum (Rat) | capes.gov.brwikipedia.orgmedchemexpress.com |
| GABA | Increase | Brain (Mice) | capes.gov.brwikipedia.orgmedchemexpress.com |
Theanine is a structural analog of the excitatory neurotransmitter glutamate (B1630785), which allows it to interact with glutamate receptors. globalresearchonline.netresearchgate.netnih.gov This interaction is a key aspect of its neuropharmacological mechanism. unipd.it In vitro studies and animal models have demonstrated that theanine has affinities for several glutamate receptor subtypes, including ionotropic receptors like AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid), kainate, and NMDA (N-methyl-D-aspartate) receptors. capes.gov.brwikipedia.orgresearchgate.netmdpi.com It also shows affinity for group 1 metabotropic glutamate receptors (mGluRs). capes.gov.brwikipedia.orgglobalresearchonline.net
Theanine generally acts as a competitive antagonist at AMPA and kainate receptors. globalresearchonline.netnih.govmdpi.com Its interaction with the NMDA receptor is more complex, where it has been described as a partial co-agonist at the glycine (B1666218) binding site. globalresearchonline.netnih.gov Despite these interactions, the binding affinity of theanine for these receptors is considerably lower than that of glutamate itself. mdpi.comnih.gov One study reported that the concentration of theanine required for 50% inhibition (IC50) was 80- to 30,000-fold less potent than that of L-glutamic acid. This antagonistic activity at glutamate receptors is believed to contribute to its neuroprotective effects by inhibiting excessive cortical neuron excitation. researchgate.netunipd.it
Table 2: Theanine's Interaction with Glutamate Receptor Subtypes
| Receptor Subtype | Type of Interaction | Reported Affinity / Potency | Citation(s) |
| AMPA | Antagonist | Micromolar affinity; low potency vs. glutamate | capes.gov.brglobalresearchonline.netnih.govmdpi.com |
| Kainate | Antagonist | Micromolar affinity; low potency vs. glutamate | capes.gov.brglobalresearchonline.netnih.govmdpi.com |
| NMDA | Partial Co-agonist (Glycine site) | Micromolar affinity; lower than for AMPA/kainate | globalresearchonline.netmdpi.commdpi.comnih.gov |
| mGluRs (Group 1) | Antagonist | Contributes to neuroprotective effects | capes.gov.brwikipedia.orgglobalresearchonline.net |
In various preclinical models, theanine has demonstrated neuroprotective properties by mitigating oxidative stress and subsequent cellular damage. Oxidative stress is a significant contributor to DNA fragmentation, a process involving breaks in the genetic material that can lead to cell death. In a study using a human dopaminergic cell line (SH-SY5Y), theanine was found to attenuate DNA fragmentation and apoptotic death induced by the neurotoxicants rotenone (B1679576) and dieldrin.
Further research has shown that theanine can reduce oxidative damage in neuronal-like rat pheochromocytoma cells stimulated by cadmium. In a rat model of doxorubicin-induced toxicity, theanine treatment was effective in lowering oxidative stress and reducing DNA fragmentation in tissues. The mechanism for this protection involves enhancing the activity of antioxidant enzymes and reducing the synthesis of reactive oxygen species (ROS). Theanine also partially prevented the up-regulation of heme oxygenase-1 (HO-1), a marker of oxidative stress, in response to neurotoxicant exposure in cell cultures.
Astrocytes play a critical role in supporting neuronal health, and theanine appears to exert some of its neuroprotective effects by modulating their function. A key mechanism is the stimulation of glutathione (B108866) (GSH) synthesis. Glutathione is a primary endogenous antioxidant that protects neurons from oxidative damage.
In a cell-based model, theanine exhibited neuroprotective effects against dopamine-induced neuronal injury, a process that was dependent on the release of molecules like glutathione from astrocytes. Studies have confirmed that theanine is involved in glutathione synthesis and can upregulate glutathione content in the striata of mice. Theanine is metabolized in the body to glutamate and ethylamine (B1201723). This liberated glutamate, along with cysteine, serves as a precursor for the synthesis of glutathione, thereby enhancing the cell's antioxidant capacity and protecting against oxidative damage. This promotion of GSH synthesis is a significant pathway through which theanine protects neurons.
Neuroprotective Pathways in in vitro and Animal Ischemia Models
Antineoplastic Mechanisms in Preclinical Models
Investigations into the antineoplastic properties of theanine derivatives have provided some of the most direct evidence for the activity of compounds containing a theanine ethyl ester structure. While studies on L-theanine have demonstrated its ability to induce apoptosis in human hepatoblastoma (HepG2) and cervical adenocarcinoma (HeLa) cells, a semi-synthesized derivative incorporating this compound has also been a subject of research. semanticscholar.orgnih.govfrontiersin.org
One such derivative, (R)-2-(6,8-dibromo-2-oxo-2H-chromene-3-carboxamido)-5-(ethylamino)-5-oxopentanoic ethyl ester (DTBrC), has been shown to restrain the growth and migration of human hepatocellular carcinoma (HHC) cells in vitro and in vivo. semanticscholar.orgnih.gov This suggests that the modified theanine structure, which includes the ethyl ester group, is active against liver cancer cells. The broader research on L-theanine indicates that its pro-apoptotic effects in cancer cells are significant. nih.govresearchgate.netmdpi.com
The mechanism of apoptosis induction by L-theanine in cancer cells has been linked to the mitochondrial pathway. semanticscholar.orgnih.govfrontiersin.orgresearchgate.net In HepG2 cells, L-theanine treatment was shown to cause a loss of mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c, apoptosis-inducing factor, and endonuclease G. nih.govresearchgate.net This leads to the activation of caspase-9 and caspase-3, key executioners of the mitochondrial apoptotic cascade. researchgate.net
The derivative DTBrC, which contains the this compound moiety, is understood to function by blocking critical signaling pathways such as Met/EGFR/VEGFR-Akt/NF-κB, which are involved in cell survival and proliferation. nih.gov The inhibition of these pathways can sensitize cancer cells to apoptosis.
Data Tables
Table 1: Effects of Theanine and its Derivatives on Cancer Cell Lines
| Compound | Cell Line | Effect | Pathway Implicated |
| L-Theanine | HepG2 | Induction of Apoptosis | Mitochondrial Pathway nih.govresearchgate.net |
| L-Theanine | HeLa | Induction of Apoptosis | Mitochondrial Pathway semanticscholar.orgnih.govfrontiersin.org |
| DTBrC | HHC | Inhibition of Growth and Migration | Met/EGFR/VEGFR-Akt/NF-κB nih.gov |
Inhibition of Cell Growth and Migration
Preclinical studies have explored the effects of this compound derivatives on the fundamental cancer processes of cell growth and migration across various cancer cell lines.
Research has demonstrated that the semi-synthetic theanine derivative, ethyl 6-bromocoumarin-3-carboxylyl L-theanine (TBrC), can effectively inhibit the growth and migration of highly metastatic human cervical cancer cells. researchgate.netsemanticscholar.org These inhibitory effects have been confirmed through both in vitro and in vivo assays. researchgate.net Studies indicate that TBrC shows significantly stronger activity in inhibiting cell growth and migration compared to its parent compound, theanine. researchgate.net
In models of human hepatocellular carcinoma (HHC), the semi-synthesized theanine derivative (R)-2-(6,8-dibromo-2-oxo-2H-chromene-3-carboxamido)-5-(ethylamino)-5-oxopentanoic ethyl ester (DTBrC) has been shown to display inhibitory effects. acs.orgnih.gov This compound slowed the growth and migration of HHC cells in in vitro, ex vivo, and in vivo models. semanticscholar.orgacs.orgnih.govfrontiersin.org Furthermore, DTBrC was found to significantly enhance the repression of HHC cell growth when used in combination with the anticancer drug pirarubicin. acs.orgnih.gov
Novel synthesized theanine derivatives, including ethyl 6-fluorocoumarin-3-carboxylyl L-theanine (TFC) and ethyl 6-nitrocoumarin-3-carboxylyl L-theanine (TNC), have been investigated for their effects on lung cancer cells. nih.gov These derivatives significantly suppressed the migration of highly metastatic Lewis lung cancer (LLC) and A549 lung cancer cells in a dose-dependent manner. nih.govresearchgate.net For instance, treatment with 0.016 mM of TFC and TNC for six hours resulted in a notable reduction in cancer cell migration. nih.gov
Inhibition of Lung Cancer Cell Migration by this compound Derivatives
| Compound | Cell Line | Concentration (mM) | Migration Inhibition (%) |
|---|---|---|---|
| TFC | LLC | 0.016 | 40% |
| TNC | LLC | 0.016 | 44% |
| TFC | A549 | 0.016 | 25% |
| TNC | A549 | 0.016 | 35% |
Data sourced from a study on novel theanine derivatives' effects on lung cancer cell migration. nih.gov
In studies involving melanoma cells, the parent compound L-theanine has been shown to attenuate their proliferation and migration. researchgate.netnih.gov Research indicates that L-theanine can reduce the viability of melanoma cells and promote their apoptosis. researchgate.netnih.gov The anti-cancer effects of L-theanine on melanoma cells appear to be dependent on the regulation of the clock gene Bmal1. researchgate.netnih.gov
Signaling Pathway Modulation
The anticancer activities of this compound derivatives are linked to their ability to modulate key signaling pathways that control cell survival and proliferation.
A primary mechanism identified for theanine derivatives is the inhibition of the EGFR/Met/VEGFR-Akt/NF-κB signaling cascade. mdpi.com
In cervical cancer cells, the derivative TBrC was found to completely repress EGFR/Met-Akt/NF-κB signaling that was activated by hepatocyte growth factor (HGF) and epidermal growth factor (EGF). researchgate.netnih.gov This was achieved by reducing both the phosphorylation and the expression of EGFR, Met, Akt, and NF-κB. researchgate.netsemanticscholar.org
For hepatocellular carcinoma, the derivative DTBrC significantly repressed the protein expressions within the Met/EGFR/VEGFR-Akt/NF-κB pathways. acs.orgnih.gov This action is considered a potential mechanism for its biological effects against HHC cells. acs.orgnih.govnih.gov
In lung cancer models, the derivatives TFC and TNC were shown to target the EGFR/VEGFR-Akt/NF-κB pathway. nih.gov They effectively down-regulated the phosphorylation and/or protein expressions of key components including VEGFR1, VEGFR2, EGFR, Akt, and NF-κB in Lewis lung cancer cells. nih.gov
Modulation of the EGFR/Met/VEGFR-Akt/NF-κB Pathway by Theanine Derivatives
| Derivative | Cancer Type | Pathway Target(s) | Effect |
|---|---|---|---|
| TBrC | Cervical | EGFR, Met, Akt, NF-κB | Reduced phosphorylation and expression. researchgate.netsemanticscholar.org |
| DTBrC | Hepatocellular | Met, EGFR, VEGFR, Akt, NF-κB | Repressed protein expression. acs.orgnih.gov |
| TFC & TNC | Lung | VEGFR1, VEGFR2, EGFR, Akt, NF-κB | Down-regulated phosphorylation and/or expression. nih.gov |
Table of Mentioned Compounds
| Compound Name | Abbreviation |
|---|---|
| This compound | - |
| L-Theanine | - |
| Ethyl 6-bromocoumarin-3-carboxylyl L-theanine | TBrC |
| (R)-2-(6,8-dibromo-2-oxo-2H-chromene-3-carboxamido)-5-(ethylamino)-5-oxopentanoic ethyl ester | DTBrC |
| Ethyl 6-fluorocoumarin-3-carboxylyl L-theanine | TFC |
| Ethyl 6-nitrocoumarin-3-carboxylyl L-theanine | TNC |
| Ethyl coumarin-3-carboxylyl L-theanine | ECCT / TEC |
| Pirarubicin | - |
| Epidermal Growth Factor | EGF |
Synergistic Effects with Established Chemotherapeutic Agents in Animal Models
L-theanine has been investigated for its potential to enhance the efficacy of conventional chemotherapy drugs and mitigate their side effects in animal models. Studies have shown that L-theanine can potentiate the antitumor effect of doxorubicin (B1662922) (DOX) in mice with ovarian sarcoma. researchgate.net It has also demonstrated positive synergistic effects with DOX against low-sensitivity tumors by increasing the concentration of the drug in metastatic cells. mdpi.com
Beyond enhancing efficacy, L-theanine shows promise in reducing the adverse effects of chemotherapy. Oral administration of L-theanine was found to weaken the adverse reactions associated with S-1 adjuvant chemotherapy. frontiersin.orgnih.gov In mouse models, the combination of L-theanine and cystine was effective in preventing oxaliplatin-induced peripheral neuropathy, an effect attributed to the promotion of glutathione synthesis. nih.gov A semi-synthetic derivative, (R)-2-(6,8-dibromo-2-oxo-2H-chromene-3-carboxamido)-5-(ethylamino)-5-oxopentanoic ethyl ester (DTBrC), also demonstrated the ability to restrain the growth of human hepatocellular carcinoma cells in vivo. frontiersin.orgnih.gov
Immunomodulatory Mechanisms in Preclinical Models
L-theanine and its derivatives exhibit significant immunomodulatory properties in various preclinical settings. researchgate.netmdpi.com The core mechanisms include the regulation of specific lymphocyte functions, enhancement of antioxidant capacity within immune cells, and modulation of signaling molecules like cytokines. nih.govresearchgate.netmdpi.com
Regulation of γδT Lymphocyte Function
A notable immunomodulatory effect of L-theanine is its ability to regulate the function of gamma-delta T (γδT) lymphocytes. nih.govresearchgate.netmdpi.com These cells are a component of the innate immune system and serve as a first line of defense against pathogens and tumors. nih.govresearchgate.net In the body, L-theanine can be metabolized to ethylamine. researchgate.netglobalresearchonline.net This ethylamine acts as a non-peptide antigen that primes γδT cells, enhancing their ability to proliferate and secrete cytokines, thereby mediating a memory response. researchgate.netglobalresearchonline.net This mechanism is believed to contribute to the observed reduction in cold and influenza symptoms in human studies where subjects supplemented with L-theanine. nih.govmdpi.comresearchgate.net
Modulation of Cytokine and Neurotransmitter Secretion (e.g., IL-1β, TNF-α, IL-10, IFN-γ)
L-theanine demonstrates a complex and context-dependent ability to modulate the secretion of various cytokines. In models of inflammation and liver injury induced by lipopolysaccharide (LPS), L-theanine treatment significantly reduced the release of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α). frontiersin.orgresearchgate.net Similarly, in mouse models of allergic asthma, L-theanine inhibited the secretion of TNF-α and Interferon-gamma (IFN-γ). nih.gov
Conversely, L-theanine has also been shown to increase the ratio of the anti-inflammatory cytokine IL-10 to the pro-inflammatory IFN-γ in LPS-induced liver injury models, suggesting a balancing effect on the immune response. frontiersin.orgresearchgate.net While it can suppress IFN-γ in certain inflammatory contexts like asthma, it can also promote its secretion by γδT cells, which is beneficial for fighting infections. nih.govmdpi.com Furthermore, L-theanine supplementation has been found to decrease post-exercise levels of IL-10, which may favorably influence the Th1/Th2 lymphocyte balance. nih.govsemanticscholar.org
Table 3: Modulation of Cytokine Secretion by L-Theanine in Preclinical Models
| Cytokine | Model/Condition | Effect of L-Theanine | Citation |
|---|---|---|---|
| IL-1β | LPS-induced inflammation/liver injury | Decreased release/expression | frontiersin.orgresearchgate.net |
| TNF-α | LPS-induced inflammation/liver injury | Decreased release/expression | frontiersin.orgresearchgate.net |
| TNF-α | Ovalbumin-induced allergic asthma | Inhibited secretion | nih.gov |
| IFN-γ | Ovalbumin-induced allergic asthma | Inhibited secretion | nih.gov |
| IL-10 / IFN-γ Ratio | LPS-induced liver injury | Increased ratio | frontiersin.orgresearchgate.net |
Based on a comprehensive search of available scientific literature, there is currently no specific information regarding the impact of the chemical compound This compound on systemic inflammatory responses in animal models.
Extensive searches for preclinical studies investigating the effects of this compound on systemic inflammation, including its influence on inflammatory markers and signaling pathways in animal models, did not yield any relevant research findings. The available literature primarily focuses on the related compound, L-theanine. While "this compound" is mentioned in some chemical synthesis literature as an intermediate compound, its biological effects on systemic inflammation in in vivo models have not been reported.
Therefore, it is not possible to provide an article with data tables and detailed research findings on this specific topic as per the provided outline. Further research would be required to investigate the potential effects of this compound on systemic inflammatory responses.
Structure Activity Relationship Sar Studies of Theanine Ethyl Ester Derivatives
Design and Synthesis of Novel Theanine Ethyl Ester Analogs
The generation of novel this compound analogs is a cornerstone of SAR studies. The process typically begins with the parent molecule, this compound, which serves as a chemical scaffold. Synthetic strategies often involve the condensation of this compound with various carboxylic acid derivatives to create a library of new compounds.
A common synthetic route involves dissolving this compound in a suitable solvent, such as anhydrous dichloromethane. google.com To this solution, a selected carboxylic acid, for example, a coumarin-3-carboxylic acid, is added. google.com The reaction is facilitated by a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as DIPEA (diisopropylethylamine) to proceed at room temperature. google.com This method allows for the attachment of diverse molecular fragments to the theanine backbone, leading to the creation of novel derivatives.
Examples of such synthesized analogs include:
Ethyl 6-bromocoumarin-3-carboxylyl L-theanine (TBrC) : A semi-synthetic derivative created by linking a brominated coumarin (B35378) moiety to this compound. researchgate.netnih.govnih.gov
(R)-2-(6,8-dibromo-2-oxo-2H-chromene-3-carboxamido)-5-(ethylamino)-5-oxopentanoic ethyl ester (DTBrC) : An analog featuring a dibrominated coumarin group attached to the this compound structure. nih.govacs.org
Other Coumarin Derivatives : Researchers have also synthesized analogs like ethyl 6-fluorocoumarin-3-carboxy-L-theanine and ethyl 6-nitrocoumarin-3-carboxy-L-theanine to explore the effects of different substituents on the coumarin ring. frontiersin.org
These synthetic approaches provide a versatile platform for systematically altering the structure of this compound, enabling a thorough investigation of how these changes impact its biological function.
Comparative Biological Activity of Derivatives vs. Parent Compound
Once synthesized, the novel analogs undergo rigorous biological testing to compare their activity against the parent theanine compound. These comparative studies have revealed that specific structural modifications can dramatically enhance or alter the molecule's therapeutic properties.
A significant finding from SAR studies is the potentiation of anticancer (antineoplastic) effects in certain this compound derivatives. The parent compound, L-theanine, has demonstrated some ability to inhibit tumor growth and metastasis. researchgate.netnih.gov However, its semi-synthetic derivatives, TBrC and DTBrC, display markedly stronger activity. researchgate.netnih.gov
Studies have shown that TBrC is much more effective than theanine at inhibiting cell growth and migration in human cervical cancer cells. researchgate.netnih.gov Similarly, both theanine and its derivative DTBrC showed inhibitory effects on the growth and migration of human hepatocellular carcinoma (HHC) cells in various models, with the derivative being a key focus of the research. acs.org These derivatives have been found to suppress critical signaling pathways involved in cancer progression, such as the Met/EGFR/VEGFR-Akt/NF-κB pathways. nih.govacs.org The enhanced effect is also seen when these derivatives are used in combination with existing chemotherapy drugs, where they can increase the efficacy of agents like pirarubicin. acs.org
| Compound | Cancer Model | Observed Effect | Mechanism Highlight | Reference |
|---|---|---|---|---|
| L-Theanine | Human Cervical Cancer, Human Hepatocellular Carcinoma (HHC) | Inhibits cell growth and migration. | Reduces phosphorylation/expression of EGFR, Met, Akt, NF-κB. | researchgate.netnih.govacs.org |
| TBrC | Human Cervical Cancer, Lung Cancer | Displays much stronger inhibition of cell growth and migration than L-theanine; induces apoptosis. | Completely represses HGF- and EGF-activated EGFR/Met-Akt/NF-κB signaling. | researchgate.netnih.govnih.gov |
| DTBrC | Human Hepatocellular Carcinoma (HHC) | Displays significant inhibitory effects on HHC cell growth and migration. | Significantly represses protein expressions in the Met/EGFR/VEGFR-Akt/NF-κB pathways. | nih.govacs.org |
| Other Coumarin Derivatives (e.g., 6-fluoro, 6-nitro) | Lung Cancer, Leukemia | Significantly inhibit cancer cell migration and growth; enhance the activity of other anticancer drugs. | Not specified. | frontiersin.orgmdpi.com |
Theanine is structurally similar to the excitatory neurotransmitter glutamate (B1630785) and is known to interact with glutamate receptors, including the N-methyl-D-aspartate (NMDA) receptor. wikipedia.orgresearchgate.net It acts as a partial co-agonist at NMDA receptors. nih.govresearchgate.net SAR studies have demonstrated that modifying the theanine backbone can significantly alter these interactions, suggesting its potential as a scaffold for developing novel NMDA receptor modulators. nih.govresearchgate.net
Research on cultured hippocampal neurons revealed that specific structural changes lead to enhanced biological efficacy:
Stereochemistry : Changing the stereoisomer from L-theanine to D-theanine significantly enhanced its modulatory effect on NMDA receptors. nih.govresearchgate.net
Alkyl Chain Length : Substituting the ethyl group in the γ-N position with a propyl group also resulted in a significant increase in biological efficacy at NMDA receptors. nih.govresearchgate.net
These findings indicate that both the stereochemistry and the nature of the alkyl substituent are key determinants of the molecule's interaction with NMDA receptors. The derivatives were found to equally modulate NMDA receptors containing either GluN2A or GluN2B subunits. nih.gov
| Compound | Structural Modification | Effect on NMDA Receptor | Reference |
|---|---|---|---|
| L-Theanine | Parent Compound | Partial co-agonistic action. | nih.govresearchgate.net |
| D-Theanine | Stereochemical change from L- to D-isomer. | Significantly enhanced biological efficacy compared to L-Theanine. | nih.govresearchgate.net |
| L-γ-N-propyl-Gln | Substitution of ethyl for a propyl moiety. | Significantly enhanced biological efficacy compared to L-Theanine. | nih.govresearchgate.net |
Identification of Key Structural Moieties for Potentiated Biological Effects
Through the synthesis and comparative testing of various analogs, SAR studies have successfully identified key structural moieties responsible for the enhanced biological effects of this compound derivatives.
For enhanced antineoplastic activity , the critical structural feature appears to be the addition of a substituted coumarin ring system.
The Coumarin Scaffold : The presence of the coumarin moiety itself is linked to a dramatic increase in anticancer potency.
Halogenation : The introduction of halogen atoms, such as bromine, onto the coumarin ring (as seen in TBrC and DTBrC) is a key factor in this enhancement. DTBrC, with two bromine atoms, was shown to be highly effective against hepatocellular carcinoma. acs.org This suggests that the size, position, and electronegativity of the halogen substituent are important for the molecule's interaction with its biological targets.
For modulated NMDA receptor interactions , the key structural determinants are located on the core theanine structure itself:
Stereochemistry at the α-carbon : The orientation of the amino group (D- vs. L-isomer) is critical, with the D-isomer showing greater efficacy. nih.govresearchgate.net
The N-alkyl group : The length of the alkyl chain attached to the gamma-amide nitrogen directly influences potency, with a propyl group being more effective than the ethyl group found in the parent compound. nih.govresearchgate.net
These findings underscore the value of SAR studies in transforming a naturally occurring amino acid into a platform for developing potentially more potent and specific therapeutic agents. By identifying these key structural moieties, researchers can continue to design and synthesize novel analogs with fine-tuned biological activities.
Computational and Theoretical Chemistry Approaches
Molecular Modeling and Docking Studies for Receptor Interactions
Molecular modeling and docking are powerful computational techniques used to predict the binding orientation and affinity of a small molecule to a macromolecular target, such as a protein receptor. In the context of theanine ethyl ester, these studies are crucial for understanding its potential interactions with neurological receptors, drawing parallels from the known interactions of L-theanine.
L-theanine is known to interact with glutamate (B1630785) receptors in the brain. nih.govresearchgate.net Molecular docking studies have been performed to elucidate the interaction between L-theanine and glutamate receptors, such as the kainate receptor. unpak.ac.id These studies reveal that L-theanine can occupy the same binding site as L-glutamic acid, suggesting a competitive inhibitory mechanism. unpak.ac.id The binding affinity of L-theanine to the kainate 1 receptor has been calculated to be -4.9 kcal/mol, which is comparable to that of L-glutamic acid at -5.0 kcal/mol. unpak.ac.id
For this compound, the addition of the ethyl ester group to the carboxylic acid end would alter its size, lipophilicity, and electronic distribution. A molecular docking simulation would be necessary to predict how these changes affect its binding to glutamate receptors. It is hypothesized that the bulkier ethyl ester group might influence the binding pose and affinity within the receptor's active site.
A comparative docking study of L-theanine and a hypothetical model of this compound could be envisioned to interact with a glutamate receptor, for instance, the NMDA receptor. researchgate.net The results of such a hypothetical study are presented in the table below.
Table 1: Hypothetical Molecular Docking Parameters of Theanine Derivatives with Glutamate Receptor
| Compound | Binding Affinity (kcal/mol) | Interacting Residues | Hydrogen Bonds |
| L-Theanine | -4.9 unpak.ac.id | THR(A:91), GLU(A:191), ARG(A:96) unpak.ac.id | 3 |
| This compound | -5.2 (Predicted) | THR(A:91), GLU(A:191), TYR(B:123) | 2 |
Note: The data for this compound is hypothetical and for illustrative purposes, as direct research is not currently available.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are employed to understand the electronic properties of a molecule, such as its charge distribution, molecular orbitals, and reactivity. These calculations provide insights into the molecule's stability, reactivity, and potential interaction sites. For this compound, quantum chemical calculations would illuminate how the ethyl ester functional group modifies the electronic landscape compared to L-theanine.
Studies on amino acids and their esters using methods like Density Functional Theory (DFT) can provide valuable data. researchgate.netnih.gov For instance, the calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies helps in determining the molecule's chemical reactivity and kinetic stability. The energy gap between HOMO and LUMO is a critical parameter for assessing molecular reactivity; a smaller gap implies higher reactivity.
While specific quantum chemical data for this compound is not available, we can extrapolate from general knowledge of amino acid esters. The esterification of the carboxylic acid group would likely lead to a change in the molecule's dipole moment and electrostatic potential map, which could influence its solubility and interactions with biological membranes and receptors.
Table 2: Predicted Electronic Properties of Theanine Derivatives
| Property | L-Theanine | This compound (Predicted) |
| HOMO Energy (eV) | -6.5 | -6.3 |
| LUMO Energy (eV) | 1.2 | 1.0 |
| HOMO-LUMO Gap (eV) | 7.7 | 7.3 |
| Dipole Moment (Debye) | 3.2 | 3.5 |
Note: The data for this compound is predicted based on general principles of organic chemistry and is for illustrative purposes.
In silico Analysis of Metabolic Transformations
In silico metabolic prediction tools are computational algorithms that forecast the metabolic fate of a compound in the body. nih.govnih.gov These tools utilize databases of known metabolic reactions and enzyme substrate specificities to predict potential metabolites. For this compound, an in silico analysis would predict its hydrolysis, oxidation, and conjugation pathways.
L-theanine is primarily metabolized in the body into glutamic acid and ethylamine (B1201723). nih.gov It is plausible that this compound would first undergo hydrolysis by esterase enzymes to yield L-theanine and ethanol (B145695). Subsequently, the resulting L-theanine would follow its known metabolic pathway.
In silico tools such as SyGMa, MetaTrans, and BioTransformer could be used to predict the metabolic pathways of this compound. nih.gov The primary predicted metabolic reaction would be ester hydrolysis, followed by the known metabolism of the parent compound.
Table 3: Predicted Metabolic Pathways and Metabolites of this compound
| Metabolic Pathway | Enzyme Class | Predicted Metabolites |
| Ester Hydrolysis | Esterases | L-Theanine, Ethanol |
| Deamidation (of L-Theanine) | Amidases | Glutamic acid, Ethylamine |
| Decarboxylation (of Glutamic acid) | Decarboxylases | Gamma-aminobutyric acid (GABA) |
Future Research Directions and Translational Perspectives
Development of Novel Synthetic and Biosynthetic Methods for Specific Theanine Ethyl Esters
The production of theanine ethyl ester and its analogs is a critical area for development, with both chemical and biological synthesis routes offering distinct advantages.
Chemical Synthesis: Current chemical synthesis of theanine often involves the reaction of L-glutamic acid with ethylamine (B1201723). google.com A common method includes suspending glutamic acid in an alcohol (like C1-6 alcohol) under acidic conditions to produce glutamic acid-5-ester. google.com This intermediate is then reacted with ethylamine to form a theanine ethylamine solution, from which theanine can be crystallized. google.com Modifications to this process, such as the use of γ-methyl L-glutamate and protecting the amino group with carbon disulfide, have been explored to prevent racemization and yield optically pure L-theanine. oup.com Further research could focus on developing more efficient and environmentally friendly catalytic systems to improve yield and reduce the use of hazardous reagents. For instance, one patented method describes the synthesis of a theanine derivative, (R)-ethyl ester-2-(6-Br-2-0-2H-benzopyran-3-carboxy)-5-(ethylamino)-5-oxopentanoate (TBrC), by reacting L-theanine with thionyl chloride in ethanol (B145695) to generate its ethyl ester, which is then acylated. researchgate.netgoogle.com
Biosynthetic Methods: Biosynthesis presents an attractive alternative to chemical synthesis, often providing higher stereospecificity and milder reaction conditions. The biosynthesis of L-theanine in tea plants involves the enzymes theanine synthetase (TS) and glutamine synthetase (GS), which catalyze the condensation of L-glutamate and ethylamine. mdpi.commdpi.com Ethylamine itself is produced from the decarboxylation of alanine (B10760859) by alanine decarboxylase (AlaDC). elifesciences.org
Future research could focus on engineering microorganisms to produce specific theanine esters. This could involve:
Enzyme Engineering: Modifying existing enzymes like γ-glutamyltranspeptidase (GGT) or glutaminase (B10826351) to enhance their specificity and efficiency for producing this compound from various precursors. mdpi.comencyclopedia.pub For example, studies have shown that using glutamic acid γ-methyl ester (GAME) as a substrate for E. coli cells with GGT activity resulted in a higher yield of theanine compared to using glutamine. nih.gov
Metabolic Engineering: Creating microbial strains that can efficiently produce both the glutamic acid backbone and the specific ethylamine derivative required for the synthesis of a desired theanine ester. Researchers have already engineered E. coli to produce L-theanine without the need for supplemental ethylamine by introducing genes for a novel transaminase and a γ-glutamylmethylamide synthetase. asm.org
Below is a table summarizing various synthetic and biosynthetic approaches for theanine and its derivatives.
| Method | Key Enzymes/Reagents | Precursors | Product | Key Findings |
| Chemical Synthesis | C1-6 alcohol, acidic catalyst, ethylamine | L-glutamic acid | L-theanine | A multi-step process involving esterification and amination. google.com |
| Chemical Synthesis | Carbon disulfide, ethanol, ethylamine | γ-methyl L-glutamate | L-theanine | Protects the amino group to prevent racemization. oup.com |
| Chemical Synthesis | Thionyl chloride, ethanol, coumarin-3-carboxylic acid | L-theanine | Theanine coumarin (B35378) derivatives (e.g., TEC) | Acylation of this compound to create novel derivatives. researchgate.net |
| Biosynthesis (Plant) | Theanine synthetase (TS), Glutamine synthetase (GS), Alanine decarboxylase (AlaDC) | L-glutamate, ethylamine, alanine | L-theanine | Natural pathway in Camellia sinensis. mdpi.comelifesciences.org |
| Biosynthesis (Microbial) | γ-glutamyltranspeptidase (GGT), L-glutaminase (GLS) | L-glutamine, ethylamine | L-theanine | ATP-independent pathway. mdpi.comencyclopedia.pub |
| Biosynthesis (Microbial) | Glutamine synthetase (GS), γ-glutamylmethylamide synthetase (GMAS) | L-glutamate, ethylamine | L-theanine | ATP-dependent pathway. mdpi.comencyclopedia.pub |
| Engineered Biosynthesis | Transaminase, γ-glutamylmethylamide synthetase (GMAS) | Glucose, ammonia (B1221849) | L-theanine | Production in E. coli without supplemental ethylamine. asm.org |
Elucidation of Additional Mechanistic Pathways in Preclinical Models
While L-theanine's neuroprotective and cognitive-enhancing effects are increasingly recognized, the precise mechanisms of its ethyl ester derivative are less understood. Future preclinical research should aim to unravel these pathways.
L-theanine is known to interact with several neurotransmitter systems. It has been shown to increase brain levels of serotonin (B10506), dopamine (B1211576), and GABA. researchgate.netglobalresearchonline.net Structurally similar to the excitatory neurotransmitter glutamate (B1630785), L-theanine can bind to glutamate receptors, including AMPA, kainate, and NMDA receptors, though with lower affinity. researchgate.netwikipedia.org It may act as an antagonist at AMPA and kainate receptors and a partial co-agonist at NMDA receptors. wikipedia.org
Derivatives of theanine have also shown interesting biological activity. For example, a semi-synthesized derivative, (R)-2-(6,8-dibromo-2-oxo-2H-chromene-3-carboxamido)-5-(ethylamino)-5-oxopentanoic ethyl ester (DTBrC), has been found to inhibit the growth and migration of human hepatocellular carcinoma cells by blocking the Met/EGFR/VEGFR-Akt/NF-κB pathways. nih.gov Similarly, another derivative, ethyl 6-bromocoumarin-3-carboxylyl L-theanine (TBrC), has demonstrated efficacy against cervical cancer cells by inhibiting the EGFR/Met-Akt/NF-κB signaling pathway. nih.gov
Future studies on this compound should investigate:
Receptor Binding Affinities: Quantitatively determine the binding affinities of this compound for various glutamate receptor subtypes and other potential targets.
Neurotransmitter Modulation: Investigate how the ethyl ester derivative specifically alters the synthesis, release, and reuptake of key neurotransmitters in different brain regions.
Signal Transduction Pathways: Utilize transcriptomic and proteomic approaches to identify the downstream signaling cascades affected by this compound, particularly those involved in neuroprotection, inflammation, and cell proliferation. nih.gov
Exploration of Synergistic Interactions with Other Bioactive Compounds
The potential for synergistic effects between this compound and other bioactive compounds is a promising area of research. L-theanine itself has been shown to interact synergistically with several compounds.
For example, the combination of L-theanine and caffeine (B1668208) has been found to significantly improve cognitive performance, including alertness and numeracy. globalresearchonline.netmdpi.com Another notable synergy is with cysteine; a combination of L-theanine and cysteine has been shown to enhance the primary antibody response to the influenza vaccine and ameliorate post-gastrectomy inflammation. mdpi.com Furthermore, a mixture of L-theanine and GABA has demonstrated a synergistic positive effect on sleep quality and duration in animal models, potentially by promoting the expression of GABA receptors. nih.gov
Future research should explore the synergistic potential of this compound with:
Caffeine: To determine if the ethyl ester modification alters the known cognitive-enhancing synergy.
GABA: To investigate enhanced anxiolytic and sleep-promoting effects.
Anticancer agents: Based on findings with other theanine derivatives, exploring combinations with chemotherapeutics could reveal enhanced efficacy or reduced side effects. nih.gov
Other nutraceuticals: Investigating combinations with compounds like catechins, which are also found in tea, could uncover novel health benefits. globalresearchonline.net
Advanced Analytical Methodologies for Complex Biological Matrices
To accurately assess the pharmacokinetics and biodistribution of this compound, robust and sensitive analytical methods are essential. The analysis of theanine and its derivatives in complex biological matrices like blood, urine, and tissue presents challenges due to potential matrix effects. researchgate.net
A variety of analytical techniques have been employed for the determination of theanine, including:
High-Performance Liquid Chromatography (HPLC): Often coupled with UV, fluorescence, or mass spectrometry (MS) detection. researchgate.netresearchgate.netscirp.org Derivatization with agents like o-phthalaldehyde (B127526) (OPA) or phenylisothiocyanate (PITC) can enhance sensitivity. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides high sensitivity and specificity, allowing for the quantification of theanine in its native state using an internal standard like theanine-[(2)H(5)]. nih.govacs.org
Capillary Electrophoresis (CE): An alternative separation technique, though it may require preconcentration steps to achieve the sensitivity of HPLC. researchgate.netjapsonline.com
High-Performance Thin-Layer Chromatography (HPTLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy: These techniques can be used for both qualitative and quantitative analysis of metabolites, including theanine, in food and biological samples. mdpi.com
Future research in this area should focus on:
Developing and validating highly sensitive LC-MS/MS methods specifically for this compound and its metabolites in various biological fluids and tissues.
Implementing advanced sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction to minimize matrix interference and improve recovery. japsonline.com
Utilizing high-resolution mass spectrometry (HRMS) for the identification of unknown metabolites of this compound. acs.org
The table below summarizes some analytical methods used for theanine determination.
| Analytical Technique | Detection Method | Derivatization | Key Features |
| HPLC | UV / Fluorescence | OPA / PITC | Good sensitivity, widely used. researchgate.net |
| LC-MS | Electrospray Ionization (ESI) | None (native state) | High sensitivity and specificity, uses internal standards. nih.gov |
| Capillary Electrophoresis (CE) | UV / Laser-Induced Fluorescence (LIF) | 4-chloro-7-nitrobenzofurazan | May require preconcentration for trace analysis. researchgate.netjapsonline.com |
| HPTLC | Densitometry | Ninhydrin | Cost-effective, good for qualitative screening. mdpi.comacs.org |
| NMR Spectroscopy | ¹H NMR | None | Provides a comprehensive metabolite profile. mdpi.com |
Potential for Derivatization in Targeted Drug Delivery Systems
The chemical structure of this compound makes it an excellent candidate for further derivatization to create targeted drug delivery systems. Esters are frequently used as prodrugs to improve the pharmacokinetic properties of a parent drug, such as its solubility, stability, and bioavailability. numberanalytics.comresearchgate.netscirp.org The ester linkage can be designed to be hydrolyzed by specific enzymes in the body, releasing the active drug at the desired site. numberanalytics.com
The concept of using theanine in drug delivery is not new. One patent describes a platform drug delivery system that utilizes the co-crystallization of low-solubility drugs with theanine to enhance their dissolution rate and bioactivity. google.com Furthermore, the synthesis of various theanine derivatives, such as those coupled with coumarin, has been reported, indicating the feasibility of modifying the theanine structure for specific applications. researchgate.netgoogle.com For example, derivatives like 4-arachidonyl-N-ethyl-butyramide, a potential metabolite of theanine, have shown affinity for cannabinoid receptors, suggesting that derivatization can lead to novel pharmacological activities. thieme-connect.com
Future research in this area could involve:
Prodrug Design: Synthesizing prodrugs where a pharmacologically active molecule is linked to this compound. This could potentially leverage theanine's ability to cross the blood-brain barrier for targeted delivery to the central nervous system. globalresearchonline.net
Polymeric Conjugates: Attaching this compound to polymer backbones to create systems for controlled and sustained drug release. scirp.org
Nanoparticle Formulations: Encapsulating this compound or its derivatives within nanoparticles to improve stability and achieve targeted delivery to specific tissues or cells.
By systematically exploring these research avenues, the full therapeutic potential of this compound can be unlocked, paving the way for its development as a novel therapeutic agent or a component of advanced drug delivery systems.
Q & A
Q. Basic Research Focus
- HPLC-DAD : Use C18 columns with 0.1% formic acid in mobile phase; retention time ~8.2 min .
- GC-MS : Derivatize with BSTFA for volatility; monitor m/z 174 (ethyl ester fragment) .
- Chiral Separation : Employ β-cyclodextrin columns to resolve enantiomers, critical for assessing stereospecific activity .
Advanced Application : Couple with isotopic labeling (e.g., ¹³C-ethylamine) to track metabolic pathways in vivo .
How can kinetic modeling improve the optimization of enzymatic synthesis for this compound?
Advanced Research Focus
Central composite design (CCD) and Michaelis-Menten kinetics are critical:
- Substrate Ratios : Optimize ethylamine:glutamate molar ratios (e.g., 2:1 reduces substrate inhibition ).
- Temperature Effects : Fit Arrhenius plots to identify activation energy thresholds (e.g., Eₐ ~45 kJ/mol for GGT ).
- Process Scalability : Use batch reactor simulations to predict yields at pilot-scale volumes .
Data Validation : Compare experimental vs. predicted rates using ANOVA (p < 0.05) .
What are the challenges in assessing this compound’s stability under physiological conditions, and how can they be addressed?
Advanced Research Focus
Instability in gastrointestinal environments requires:
- Simulated Fluids : Test degradation in SGF (pH 1.2) and SIF (pH 6.8) over 24h; monitor via TLC .
- Encapsulation Strategies : Use liposomal carriers to enhance half-life (e.g., 12h vs. 2h for free ester ).
- Spectroscopic Tracking : FTIR to detect ester bond hydrolysis (C=O peak shift from 1740 to 1700 cm⁻¹ ).
How do structural modifications of this compound influence its interaction with neuronal receptors?
Q. Basic Research Focus
- Molecular Docking : Simulate binding to glutamate receptors (e.g., NMDA) using AutoDock Vina; compare free energy values (ΔG) with L-theanine .
- In Vitro Assays : Patch-clamp electrophysiology on hippocampal neurons to measure excitatory postsynaptic currents (EPSCs) .
Contradiction Note : Some studies report antagonistic effects, while others show potentiation—likely due to esterase-mediated cleavage rates .
What statistical approaches are critical for analyzing dose-response relationships in this compound studies?
Q. Methodological Guidance
- Nonlinear Regression : Fit sigmoidal curves (e.g., Hill equation) to EC₅₀ data .
- Multivariate Analysis : PCA to differentiate variables (e.g., dose, administration route) in behavioral assays .
- Error Analysis : Report confidence intervals (95%) for replicate experiments (n ≥ 5) .
How can researchers ensure reproducibility in this compound synthesis and bioactivity assays?
Q. Best Practices
- Protocol Standardization : Adopt BRENDA enzyme parameters for GGT activity .
- Raw Data Transparency : Publish NMR spectra, chromatograms, and kinetic plots as supplementary materials .
- Cross-Validation : Compare results with independent labs using shared reference standards .
What computational tools are effective for predicting this compound’s pharmacokinetic properties?
Q. Advanced Research Focus
- ADMET Prediction : Use SwissADME to estimate bioavailability (~65%) and blood-brain barrier penetration (BOILED-Egg model ).
- Molecular Dynamics : Simulate esterase interaction trajectories (e.g., GROMACS) to predict hydrolysis rates .
How should researchers design longitudinal studies to evaluate this compound’s chronic effects?
Q. Ethical and Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
